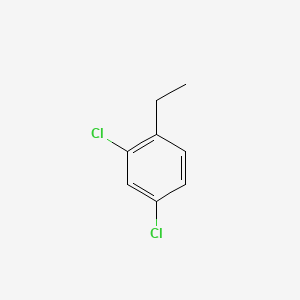

2,4-Dichloro-1-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTYPPBFTMKLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334666 | |

| Record name | Benzene, 2,4-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54484-62-7 | |

| Record name | Benzene, 2,4-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-1-ethylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-1-ethylbenzene (CAS No. 54484-62-7), a halogenated aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development. It details the physicochemical properties, synthesis methodologies, spectroscopic and analytical characterization, potential applications, and essential safety and handling protocols for this compound. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven insights to ensure both scientific integrity and practical utility.

Introduction and Overview

This compound is a disubstituted aromatic compound with the molecular formula C₈H₈Cl₂. Its structure consists of a benzene ring substituted with an ethyl group and two chlorine atoms at positions 2 and 4 relative to the ethyl group. While not a widely commercialized end-product itself, it serves as a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the interplay of the activating, ortho-, para-directing ethyl group and the deactivating, ortho-, para-directing chloro substituents. This substitution pattern makes it a specific building block for the synthesis of more complex molecules, including potential pharmaceutical precursors and specialty chemicals. Understanding its properties and synthesis is crucial for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented in Table 1 has been compiled from reliable chemical databases and predictive models.[1][2]

| Property | Value | Unit | Source |

| CAS Number | 54484-62-7 | N/A | [1] |

| Molecular Formula | C₈H₈Cl₂ | N/A | [1] |

| Molecular Weight | 175.06 | g/mol | [1] |

| Normal Boiling Point (Tb) | 493.94 | K (220.79 °C) | Joback Method[1] |

| Normal Melting Point (Tf) | 291.22 | K (18.07 °C) | Joback Method[1] |

| Octanol/Water Partition Coeff. (logP) | 3.556 | N/A | Crippen Method[1] |

| Water Solubility (log10WS) | -3.64 | mol/L | Crippen Method[1] |

| Enthalpy of Vaporization (ΔvapH°) | 45.77 | kJ/mol | Joback Method[1] |

| Critical Temperature (Tc) | 719.52 | K | Joback Method[1] |

| Critical Pressure (Pc) | 3231.98 | kPa | Joback Method[1] |

Synthesis and Purification

The most logical and established method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,3-dichlorobenzene.[2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a carbocation or a polarized complex from an ethylating agent, which then attacks the electron-rich aromatic ring of 1,3-dichlorobenzene.

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) activates the ethylating agent (e.g., chloroethane) to form a highly electrophilic species, which can be a discrete ethyl carbocation or a polarized complex.

-

Electrophilic Attack: The π-electrons of the 1,3-dichlorobenzene ring act as a nucleophile, attacking the electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substitution occurs predominantly at the 4-position, which is sterically accessible and activated by both chlorine atoms directing ortho and para.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

1,3-Dichlorobenzene (reactant)

-

Chloroethane (ethylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃, catalyst)

-

Dichloromethane (anhydrous, solvent)

-

Hydrochloric acid (1 M, for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Saturated sodium chloride solution (brine, for workup)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice-water bath.

-

Addition of Reactants: 1,3-Dichlorobenzene (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added to the cooled catalyst suspension under stirring. Chloroethane (1.2 equivalents) is then added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

Sources

physical properties of 2,4-Dichloro-1-ethylbenzene

An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-1-ethylbenzene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical and chemical properties of this compound. The information herein is synthesized from authoritative databases and established scientific methodologies to ensure accuracy and reliability.

Introduction and Compound Profile

This compound is a halogenated aromatic hydrocarbon. Its structure, characterized by an ethyl group and two chlorine atoms on a benzene ring, makes it a subject of interest in synthetic chemistry and as a potential intermediate or reference compound in various industrial and research applications. Understanding its physical properties is paramount for its safe handling, application in reaction design, and for the prediction of its environmental fate and toxicological profile.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₈Cl₂[1]

-

Molecular Weight: 175.06 g/mol [1]

-

SMILES: CCc1ccc(Cl)cc1Cl[1]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions, influencing its state, solubility, and volatility. The following data, primarily derived from computational models such as the Joback and Crippen methods, provides a robust profile for this compound.[1]

| Property | Value | Unit | Source / Method |

| Normal Boiling Point (Tb) | 493.94 | K (220.79 °C) | Joback Method[1] |

| Normal Melting Point (Tf) | 291.22 | K (18.07 °C) | Joback Method[1] |

| Enthalpy of Vaporization (ΔvapH°) | 45.77 | kJ/mol | Joback Method[1][4] |

| Enthalpy of Fusion (ΔfusH°) | 18.13 | kJ/mol | Joback Method[1][4] |

| Octanol/Water Partition Coeff. (logP) | 3.556 | - | Crippen Method[1] |

| Water Solubility (log10WS) | -3.64 | mol/L | Crippen Method[1] |

| McGowan's Characteristic Volume (McVol) | 124.300 | ml/mol | McGowan Method[1][4] |

| Critical Temperature (Tc) | 719.52 | K | Joback Method[1] |

| Critical Pressure (Pc) | 3231.98 | kPa | Joback Method[1] |

| Critical Volume (Vc) | 0.473 | m³/kmol | Joback Method[1] |

Molecular Structure and Spectroscopic Characterization

The precise arrangement of atoms and bonds in this compound is fundamental to its properties and reactivity.

Caption: 2D structure of this compound.

Spectroscopic data provides empirical validation of a compound's structure. While a comprehensive experimental dataset for this specific molecule is not widely published, the following protocols outline the standard methodologies for acquiring such data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Would show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the methyl (-CH₃) protons of the ethyl group. The splitting patterns and chemical shifts would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of eight distinct carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. The spectrum would be expected to show characteristic peaks for C-H stretching from the aromatic ring and the ethyl group, C=C stretching from the aromatic ring, and C-Cl stretching.[5]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (175.06 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, physical properties must be determined using validated experimental protocols. The choice of method is dictated by the property being measured and the physical state of the substance.

Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This method relies on observing the temperature plateau during a slow distillation.

-

Methodology:

-

Place a small volume (e.g., 5-10 mL) of this compound into a round-bottom flask with a few boiling chips.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady condensation-vaporization equilibrium is established, indicated by a stable temperature reading as the first drops of distillate are collected.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure (1 atm).

-

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline solids, this occurs over a narrow temperature range.

-

Methodology:

-

Load a small, finely powdered sample of solidified this compound into a capillary tube, sealed at one end.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point (18 °C).[1]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Spectroscopic Data Acquisition Workflow

The structural confirmation of a synthesized or purified compound is a critical, self-validating step in research.

Caption: General workflow for the spectroscopic analysis of an organic compound.

-

NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside an NMR tube.[6]

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard parameters. For unambiguous assignment, 2D NMR experiments like COSY and HSQC may be necessary.[7]

-

-

IR Spectroscopy Protocol:

-

Sample Preparation: Since the compound is a liquid at room temperature, place a single drop between two salt (KBr or NaCl) plates to create a thin film.

-

Acquisition: Place the plates in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

-

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol.

-

Acquisition: Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer, where it is ionized (typically by electron ionization) and its mass-to-charge ratio is analyzed.[8]

-

Safety and Handling

-

Potential Hazards:

-

Flammability: Similar to ethylbenzene, this compound should be considered flammable. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[9][10]

-

Health Hazards: May be harmful if swallowed or inhaled. Could cause skin and eye irritation. Prolonged or repeated exposure may cause organ damage.[11][12] Handle as a potentially hazardous substance.

-

Environmental Hazards: Likely to be toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment.[12]

-

-

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Viton, Butyl), safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Avoid breathing vapors or mist.[12] Prevent contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Conclusion

The define its fundamental chemical identity and guide its practical application. The data and protocols presented in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely. Adherence to rigorous experimental methodology is essential for generating reliable data and ensuring the integrity of any research or development endeavor involving this compound.

References

-

Title: Benzene, 2,4-dichloro-1-ethyl- Source: Cheméo URL: [Link]

-

Title: this compound | CAS#:54484-62-7 Source: Chemsrc URL: [Link]

-

Title: 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of Benzene, 2,4-dichloro-1-ethyl- (CAS 54484-62-7) Source: Cheméo URL: [Link]

-

Title: 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Hazardous Substance Fact Sheet - Ethyl Benzene Source: New Jersey Department of Health URL: [Link]

-

Title: Benzene, 2,4-dichloro1-ethoxy- Source: NIST WebBook URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities Source: Journal of Organic Chemistry (via EPFL) URL: [Link]

-

Title: Spectroscopy Data for Undergraduate Teaching Source: Journal of Chemical Education (via ERIC) URL: [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. This compound | CAS#:54484-62-7 | Chemsrc [chemsrc.com]

- 3. This compound | 54484-62-7 [chemicalbook.com]

- 4. Benzene, 2,4-dichloro-1-ethyl- (CAS 54484-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, 2,4-dichloro1-ethoxy [webbook.nist.gov]

- 6. epfl.ch [epfl.ch]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. nj.gov [nj.gov]

2,4-Dichloro-1-ethylbenzene molecular structure and weight

An In-Depth Technical Guide to 2,4-Dichloro-1-ethylbenzene: Structure, Properties, and Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of this compound. Moving beyond a simple data sheet, this document provides an in-depth exploration of its molecular characteristics, synthesis, analytical protocols, and safety considerations, grounded in established scientific principles.

Chemical Identity and Core Properties

This compound is a substituted aromatic hydrocarbon. Its identity is established by a unique combination of identifiers and physical properties that dictate its behavior in chemical and biological systems.

Systematic Identification:

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and analytical detection. The data below, compiled from various sources, provides a quantitative overview of this compound. Note that some values are derived from computational models, such as the Joback method, which are valuable for prediction in the absence of experimental data.

| Property | Value | Unit | Source |

| Molecular Weight | 175.055 | g/mol | [1][6][7] |

| 175.06 | g/mol | [2][4] | |

| Normal Boiling Point (Tb) | 493.94 | K | [4] (Joback Method) |

| Normal Melting Point (Tf) | 291.22 | K | [4] (Joback Method) |

| Octanol/Water Partition Coeff. (logP) | 3.556 | [4] (Crippen Method) | |

| Water Solubility (log10WS) | -3.64 | mol/l | [4] (Crippen Method) |

| McGowan's Characteristic Volume (McVol) | 124.300 | ml/mol | [4] (McGowan Method) |

| Critical Pressure (Pc) | 3231.98 | kPa | [4] (Joback Method) |

| Critical Temperature (Tc) | 719.52 | K | [4] (Joback Method) |

| Critical Volume (Vc) | 0.473 | m³/kmol | [4] (Joback Method) |

Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group and two chlorine atoms. The locants "2,4-" indicate that the chlorine atoms are positioned ortho and para to the ethyl group, respectively. This substitution pattern is crucial as it breaks the symmetry of the benzene ring, influencing its electronic properties, reactivity, and spectroscopic signature.

The ethyl group is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. Conversely, the chlorine atoms are deactivating yet also ortho, para-directing due to a combination of inductive electron withdrawal and resonance electron donation. This electronic interplay is a key determinant in further electrophilic aromatic substitution reactions.

Caption: Molecular structure of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound from benzene involves sequential electrophilic aromatic substitution (EAS) reactions: Friedel-Crafts alkylation and halogenation. The order of these reactions is critical to achieving the desired 2,4-substitution pattern, a core concept in synthetic organic chemistry.[8]

Rationale for Synthetic Strategy:

-

Step 1: Friedel-Crafts Alkylation. Benzene is first reacted with an ethylating agent (e.g., ethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ethylbenzene.[9] The ethyl group is an ortho, para-director. This is the foundational step, installing the primary substituent that will guide subsequent substitutions.

-

Step 2: Chlorination. The resulting ethylbenzene is then subjected to chlorination using Cl₂ and a Lewis acid catalyst. Because the ethyl group directs incoming electrophiles to the ortho and para positions, this reaction yields a mixture of 1-chloro-2-ethylbenzene and 1-chloro-4-ethylbenzene. The para product is often favored due to reduced steric hindrance. A second chlorination of the monochlorinated products would then lead to the desired this compound among other isomers.

An alternative, though less direct, route might involve the chlorination of 1,3-dichlorobenzene, though this would likely yield a complex mixture of products.[3] The chosen pathway prioritizes regiochemical control afforded by the directing effects of the substituents.

Caption: Synthetic workflow for this compound.

Analytical Characterization Protocols

Definitive identification and quantification of this compound require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method due to the compound's volatility and the technique's high sensitivity and specificity.

Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound in an organic solvent matrix. The causality for this choice rests on GC's ability to separate volatile compounds and MS's power to provide a unique fragmentation pattern, or "fingerprint," for definitive identification.[10]

1. Sample Preparation:

-

Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

-

Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

If analyzing a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[11]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity. Injector temperature: 250°C.

-

Column: A non-polar or mid-polarity capillary column is ideal. Example: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes. (Justification: The program starts at a low temperature to trap the analyte on the column head, then ramps to elute compounds based on their boiling points, ensuring good separation.)

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. The NIST WebBook provides mass spectral data that can be used to identify characteristic ions for SIM mode.[1]

3. Data Analysis:

-

Identification: Compare the retention time and the acquired mass spectrum of the sample peak with that of a known standard. The fragmentation pattern should match the reference spectrum from a library (e.g., NIST).

-

Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the unknown sample by interpolation from this curve.

Safety and Handling

-

Engineering Controls: All handling of the compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. Seek medical attention if respiratory irritation occurs.[13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a compound defined by the specific arrangement of its functional groups, which dictates its chemical properties, synthetic accessibility, and analytical detection. This guide has provided a framework for understanding this molecule from a multi-faceted scientific perspective. For professionals in research and development, a thorough grasp of these core principles—from molecular weight and structure to detailed analytical protocols and safety—is paramount for its effective and responsible application in any scientific endeavor.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2,4-dichloro-1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-(1,1-difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dichloro-1-ethyl- (CAS 54484-62-7). Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 2,4-dichloro-1-ethyl-. Retrieved from [Link]

-

Aldlab-chemicals. (n.d.). Benzene, 2,4-dichloro-1-(1-chloroethyl)-. Retrieved from [Link]

-

ResearchGate. (2010). 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Dichloro-1-ethoxybenzene (CAS 5392-86-9). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-[1-(4-chlorophenyl)ethyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2,4-dichloro-1-ethoxy-benzene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-dichloro-2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2,4-dichloro1-ethoxy. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2,4-dichloro-1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Ethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,4-dichloro-2-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ALS. (2023). Analytical Method Summaries. Retrieved from [Link]

- Google Patents. (n.d.). EP0531715A1 - Process for producing alcohols and ketones.

-

Lumen Learning. (n.d.). 15.5 Multistep synthesis with aromatics. Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-(dichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

Sources

- 1. Benzene, 2,4-dichloro-1-ethyl- [webbook.nist.gov]

- 2. This compound | 54484-62-7 [sigmaaldrich.com]

- 3. This compound | CAS#:54484-62-7 | Chemsrc [chemsrc.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound | 54484-62-7 [chemicalbook.com]

- 6. Benzene, 2,4-dichloro-1-ethyl- [webbook.nist.gov]

- 7. Benzene, 1,4-dichloro-2-ethyl- [webbook.nist.gov]

- 8. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 9. Ethylbenzene - Wikipedia [en.wikipedia.org]

- 10. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-1-ethylbenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: Understanding 2,4-Dichloro-1-ethylbenzene

This compound (C₈H₈Cl₂) is an aromatic organic compound featuring an ethyl group and two chlorine atoms substituted on a benzene ring.[1][2] Its molecular structure dictates its chemical behavior and physical properties, making it a subject of interest as an intermediate in organic synthesis.[3][4] In fields ranging from process chemistry to pharmaceutical development, understanding a compound's solubility is a critical first step. Solubility governs the choice of reaction media, dictates purification strategies such as crystallization, and is a fundamental parameter in the design of liquid formulations.

The seemingly simple question—"What will it dissolve in?"—has profound implications for process efficiency, yield, and product purity. This guide will navigate the principles of solubility with a specific focus on this compound, providing both predictive insights and the means to generate empirical data.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂ | [2] |

| Molecular Weight | 175.06 g/mol | [2] |

| CAS Number | 54484-62-7 | [1] |

| Predicted logP | 3.556 | [5] |

| Predicted Water Solubility (log₁₀S) | -3.64 (mol/L) | [5] |

The high predicted octanol-water partition coefficient (logP) and low predicted water solubility indicate that this compound is a hydrophobic, nonpolar compound.[5]

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][6] This means that substances with similar intermolecular forces and polarity tend to be miscible. For a nonpolar molecule like this compound, we can anticipate its solubility behavior based on the following principles.

-

Polarity: The molecule possesses a largely nonpolar aromatic ring and an alkyl chain. While the carbon-chlorine bonds introduce some dipole moment, the overall molecule is considered nonpolar or weakly polar. It is therefore expected to have poor solubility in highly polar solvents like water but good solubility in nonpolar or weakly polar organic solvents.[3]

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces. Successful dissolution requires a solvent that can establish similar dispersion forces with the solute molecules.

-

Hansen Solubility Parameters (HSP): To move beyond qualitative descriptions, we can use Hansen Solubility Parameters, a more quantitative evolution of the "like dissolves like" principle.[7][8] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

-

Two substances are likely to be soluble in one another if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of two substances in Hansen space can be calculated; a smaller distance implies higher affinity.[9]

Predicted Solubility Profile of this compound

Direct, quantitative solubility data for this compound is scarce in scientific literature. However, by examining its structural analogs, we can construct a highly reliable qualitative and predictive profile.

Insights from Structural Analogs:

-

Dichlorobenzenes (ortho, meta, and para): These compounds are reported to be insoluble in water but soluble or miscible in solvents like ethanol, diethyl ether, and acetone.[10][11] 1,2-Dichlorobenzene is specifically noted as being miscible with most organic solvents.[12]

-

2,4-Dichlorotoluene: This closely related compound is documented as being soluble in acetone, carbon tetrachloride, diethyl ether, and ethanol.[13]

-

Ethylbenzene: As the parent hydrocarbon, ethylbenzene is highly soluble in organic solvents such as benzene, ethanol, and hexane, and is generally miscible with most organic solvents.[6][14]

Based on this evidence, this compound is predicted to be readily soluble in a wide range of common organic solvents.

Hansen Solubility Parameter (HSP) Prediction:

While the exact HSP for this compound is not published, we can use values for its close analogs, 1,2-Dichlorobenzene and Ethylbenzene, to define a probable region in Hansen space.

| Compound | δD | δP | δH |

| 1,2-Dichlorobenzene | 19.2 | 6.3 | 3.3 |

| Ethylbenzene | 17.8 | 0.6 | 1.4 |

| Predicted Region for this compound | ~18-19 | ~3-6 | ~2-3 |

Now, we can compare this predicted region to the known HSPs of various solvents to forecast solubility. Solvents with HSP values close to this predicted range are the most promising candidates.

Table of Predicted Solubility Based on Solvent HSP:

| Solvent | Class | δD | δP | δH | HSP Distance (Ra)¹ | Predicted Solubility |

| Excellent Candidates (Low Ra) | ||||||

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | ~2.3 | High |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | ~6.1 | High |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | ~7.8 | Good |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | ~5.2 | High |

| Fair Candidates (Moderate Ra) | ||||||

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | ~17.6 | Moderate |

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | ~21.2 | Moderate to Low |

| Poor Candidates (High Ra) | ||||||

| Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | ~6.5 | Moderate to Good² |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | ~41.6 | Insoluble |

¹Calculated using [18.5, 4.5, 2.5] as the estimated center for this compound. ²Despite a moderate Ra, the highly nonpolar nature of hexane makes it a good solvent for other nonpolar compounds, illustrating a limitation of relying solely on HSP.

This predictive analysis strongly suggests that aromatic solvents (toluene), esters (ethyl acetate), and chlorinated solvents (dichloromethane) are excellent candidates for dissolving this compound. Ketones like acetone should also be effective. Alcohols are predicted to be less effective but still viable, while highly nonpolar aliphatic solvents like hexane and highly polar solvents like water are expected to be poor choices.

Standard Experimental Protocol for Solubility Determination

Given the absence of published data, empirical determination is essential. The following Isothermal Saturation Method is a robust and widely accepted technique for accurately measuring the solubility of a compound in a given solvent.[14]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps and PTFE septa

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Step-by-Step Methodology:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the selected analytical method (e.g., GC-FID) to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation: To a series of vials (in triplicate for statistical validity), add an excess amount of solid this compound. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After agitation, allow the vials to stand undisturbed at the same temperature for several hours to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial. This step is critical to remove any undissolved microparticles.[14]

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be precisely recorded.

-

Analysis: Analyze the diluted sample using the calibrated GC or HPLC method.

-

Calculation: Use the instrument response and the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

-

Temperature: For most solid organic compounds dissolving in organic solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. It is crucial to control temperature during experimental measurements as even small fluctuations can significantly alter results.

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can alter its polarity and significantly impact the measured solubility of a nonpolar compound. Always use high-purity, dry solvents for accurate determinations.

-

Solute Purity: Impurities in the this compound sample can also affect its solubility characteristics.

Logical Relationship Diagram:

Caption: Principle of "Like Dissolves Like" for Solubility.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is not prevalent in current literature, a strong, predictive understanding can be achieved through the application of fundamental chemical principles. Based on its nonpolar structure and analysis of its chemical analogs, it is predicted to be highly soluble in aromatic, halogenated, and ester-based solvents, with moderate solubility in ketones and alcohols. The Hansen Solubility Parameter framework provides a valuable tool for refining solvent selection. To overcome the existing data gap, this guide provides a comprehensive and actionable experimental protocol that enables researchers to generate precise, reliable solubility data tailored to their specific laboratory conditions and needs. This combination of theoretical prediction and practical methodology equips scientists and developers with the necessary tools to confidently work with this compound.

References

-

Ethylbenzene - Solubility of Things.

-

Ethylbenzene. Australian Government Department of Climate Change, Energy, the Environment and Water.

-

Ethyl Benzene (Glass Distilled). Atom Scientific Ltd.

-

Hansen Solubility Parameters. Wolfram Data Repository.

-

2,4-Dichlorotoluene - Solubility of Things.

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data.

-

Dichlorobenzenes. IARC Monographs - NCBI.

-

Toxicological Profile for Ethylbenzene. Agency for Toxic Substances and Disease Registry.

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

-

Hansen Solubility Parameters. hansen-solubility.com.

-

-

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry.

-

-

Hansen solubility parameter. Wikipedia.

-

2,4-dichlorotoluene. chempedia.info.

-

Ethylbenzene CAS#: 100-41-4. ChemicalBook.

-

Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. The Royal Society of Chemistry.

-

1,2-Dichlorobenzene. PubChem.

-

Chemical Properties of Benzene, 2,4-dichloro-1-ethyl- (CAS 54484-62-7). Cheméo.

-

1,3-Dichlorobenzene with Water. IUPAC-NIST Solubilities Database.

-

Dichlorobenzene. Britannica.

-

Sheet1 - Hansen Solubility Parameters. Hansen-solubility.com.

-

Hansen Solubility Parameters 2000.pdf. Kinam Park, Purdue University.

-

hansen solubility parameters. ResearchGate.

-

Benzene, 2,4-dichloro-1-ethyl-. Cheméo.

-

Chemical Properties of 2,4-Dichloro-1-ethoxybenzene (CAS 5392-86-9). Cheméo.

-

solubility predictions. Hansen-solubility.com.

-

2,4-Dichloro-alpha-methylbenzenemethanol. PubChem.

-

This compound. Chemsrc.

-

3.3D: Using Solubility Data. Chemistry LibreTexts.

-

2,4-Dichlorotoluene. PubChem.

-

This compound. ChemicalBook.

Sources

- 1. This compound | CAS#:54484-62-7 | Chemsrc [chemsrc.com]

- 2. This compound | 54484-62-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dichlorobenzene | Solvent, Fumigant, Deodorant | Britannica [britannica.com]

- 12. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-dichlorotoluene [chemister.ru]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Data of 2,4-Dichloro-1-ethylbenzene: A Comprehensive Technical Guide

Introduction

2,4-Dichloro-1-ethylbenzene is a halogenated aromatic hydrocarbon with the chemical formula C₈H₈Cl₂. As a derivative of benzene, its structural elucidation and characterization are paramount for its use in chemical synthesis, environmental analysis, and as a potential intermediate in the development of pharmaceutical compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The guide is intended for researchers, scientists, and drug development professionals, offering not just the raw data, but also a detailed interpretation and the underlying principles for the observed spectroscopic features. Furthermore, standardized experimental protocols for data acquisition are provided to ensure reproducibility.

Molecular Structure

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The ethyl group and two chlorine atoms are substituents on the benzene ring, leading to a specific substitution pattern that dictates the chemical environment of each atom.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of this compound is analyzed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.38 | d | 1H | H-3 |

| ~ 7.20 | dd | 1H | H-5 |

| ~ 7.15 | d | 1H | H-6 |

| ~ 2.65 | q | 2H | -CH₂- |

| ~ 1.25 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.5 ppm):

-

The three protons on the benzene ring are in different chemical environments due to the substitution pattern, giving rise to three distinct signals.

-

H-3 (δ ~7.38 ppm): This proton is deshielded by the adjacent chlorine atom at C-4 and appears as a doublet due to coupling with H-5.

-

H-5 (δ ~7.20 ppm): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6 (δ ~7.15 ppm): This proton is adjacent to the ethyl group and is coupled to H-5, appearing as a doublet.

-

-

Aliphatic Region (δ 1.0-3.0 ppm):

-

Methylene Protons (-CH₂-, δ ~2.65 ppm): These protons are adjacent to the aromatic ring, which deshields them. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃, δ ~1.25 ppm): These protons are further from the deshielding aromatic ring and appear at a higher field. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 143.5 | C-1 |

| ~ 133.8 | C-2 |

| ~ 130.5 | C-3 |

| ~ 131.5 | C-4 |

| ~ 127.0 | C-5 |

| ~ 129.5 | C-6 |

| ~ 28.5 | -CH₂- |

| ~ 15.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Aromatic Region (δ 120-150 ppm):

-

The six carbon atoms of the benzene ring are all in different electronic environments and are therefore chemically non-equivalent.

-

C-1 (δ ~143.5 ppm): This quaternary carbon is bonded to the ethyl group and appears at the lowest field in the aromatic region.

-

C-2 and C-4 (δ ~133.8 and ~131.5 ppm): These carbons are bonded to the electronegative chlorine atoms, which deshields them, causing them to appear at a lower field compared to the other aromatic carbons.

-

C-3, C-5, and C-6 (δ ~130.5, ~127.0, and ~129.5 ppm): These carbons are bonded to hydrogen atoms and their chemical shifts are influenced by the positions of the substituents.

-

-

Aliphatic Region (δ 10-30 ppm):

-

Methylene Carbon (-CH₂-, δ ~28.5 ppm): This carbon is attached to the aromatic ring and appears at a lower field than the methyl carbon.

-

Methyl Carbon (-CH₃, δ ~15.0 ppm): This carbon is at the end of the ethyl chain and is the most shielded carbon, appearing at the highest field.

-

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-observe pulse sequence, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds in a molecule and is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2970-2850 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| ~ 1100-1000 | Strong | C-Cl stretch |

| ~ 870, 820 | Strong | Aromatic C-H out-of-plane bend (1,2,4-trisubstituted) |

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands that confirm its structure.

-

C-H Stretching Vibrations:

-

The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

The strong bands below 3000 cm⁻¹ are due to the C-H stretching of the ethyl group's CH₂ and CH₃.

-

-

C=C Stretching Vibrations:

-

The absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

-

C-Cl Stretching Vibrations:

-

Strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the C-Cl stretching vibrations.

-

-

Aromatic C-H Bending (Fingerprint Region):

-

The pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, strong bands are expected around 870 cm⁻¹ and 820 cm⁻¹. This can be compared to the gas-phase IR spectrum of the structurally similar 2,4-dichlorotoluene available in the NIST Chemistry WebBook[1].

-

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be easily obtained using a neat sample (a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data presented here is from the NIST WebBook for this compound under electron ionization (EI).[2]

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 174/176/178 | ~25% | [M]⁺, [C₈H₈Cl₂]⁺ |

| 159/161/163 | 100% | [M - CH₃]⁺, [C₇H₅Cl₂]⁺ |

| 124/126 | ~30% | [M - CH₃ - Cl]⁺ |

| 89 | ~20% | [C₇H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a characteristic fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is observed at m/z 174, 176, and 178. The isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate ratio of the peaks (9:6:1) is characteristic of a molecule containing two chlorine atoms.

-

Base Peak (m/z 159/161/163): The most abundant fragment ion (base peak) is at m/z 159. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable benzylic carbocation. The isotopic pattern is again due to the two chlorine atoms. The formation of a stable benzylic cation is a very common fragmentation pathway for alkylbenzenes.[3]

-

Other Fragment Ions:

-

The fragment at m/z 124/126 results from the loss of a chlorine atom from the [M - CH₃]⁺ fragment.

-

The peak at m/z 89 corresponds to the further loss of a chlorine atom, resulting in a [C₇H₅]⁺ fragment.

-

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Caption: Workflow for acquiring a mass spectrum using GC-MS.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the aromatic and aliphatic protons and carbons. The IR spectrum confirms the presence of the key functional groups, including the aromatic ring, alkyl C-H bonds, and C-Cl bonds, with the out-of-plane bending region being characteristic of the 1,2,4-trisubstitution pattern. Finally, the mass spectrum provides the molecular weight and a logical fragmentation pattern dominated by the formation of a stable benzylic cation. Together, these spectroscopic techniques offer a powerful and complementary approach for the unequivocal identification and characterization of this compound.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved January 12, 2026, from [Link][4]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link][5]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-ethyl-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethylbenzene. Retrieved January 12, 2026, from [Link][6]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylbenzene. Retrieved January 12, 2026, from [Link][3]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-methyl-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link][1]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethylbenzene. Retrieved January 12, 2026, from [Link][7]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved January 12, 2026, from [Link][8]

Sources

- 1. Benzene, 2,4-dichloro-1-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

A Guide to the Regioselective Synthesis of 2,4-Dichloro-1-ethylbenzene via Friedel-Crafts Ethylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-1-ethylbenzene, a key chemical intermediate, through the electrophilic aromatic substitution of 1,3-dichlorobenzene. The core of this process is the Friedel-Crafts alkylation, a foundational reaction in organic chemistry for C-C bond formation on aromatic rings.[1] This document elucidates the underlying reaction mechanism, explores the critical role of regioselectivity dictated by the dichlorinated substrate, and presents a detailed, field-proven experimental protocol. We address common challenges such as polyalkylation and provide actionable strategies for process optimization. The guide is structured to deliver both theoretical understanding and practical application, serving as an essential resource for professionals engaged in fine chemical synthesis and pharmaceutical development.

Introduction: Strategic Importance and Synthetic Overview

This compound is a substituted aromatic hydrocarbon with applications as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its precise structure, featuring a specific substitution pattern on the benzene ring, makes its targeted synthesis a subject of significant interest. The most direct and industrially relevant pathway to this compound is the Friedel-Crafts ethylation of a dichlorobenzene isomer.

This guide focuses on the synthesis from 1,3-dichlorobenzene, as the directing effects of the two chlorine atoms are paramount in achieving the desired 2,4-substitution pattern on the final product. The reaction involves the generation of a potent electrophile from an ethylating agent, typically ethyl chloride or ethene, facilitated by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] Understanding the interplay between the substrate's electronic properties and the reaction conditions is critical for maximizing yield and purity.

Theoretical Framework: The Chemistry of Electrophilic Aromatic Substitution

The Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts reaction, first reported in 1877, remains a cornerstone of synthetic organic chemistry.[1] The ethylation of 1,3-dichlorobenzene proceeds via a well-established three-step electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the ethylating agent (e.g., ethyl chloride). The aluminum atom, being electron-deficient, abstracts the chloride, generating a highly reactive ethyl carbocation (CH₃CH₂⁺) or a strongly polarized complex that functions as the electrophile.[2][4]

-

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the ethyl carbocation. This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new ethyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.

Causality of Regioselectivity: The Directing Influence of Chlorine

The successful synthesis of the target isomer is entirely dependent on the regiochemical outcome of the electrophilic attack. In substituted benzenes, existing groups on the ring direct incoming electrophiles to specific positions. The two chlorine atoms on the 1,3-dichlorobenzene substrate are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene itself. However, they are also ortho, para-directors because of resonance effects, where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate when attack occurs at these positions.

For 1,3-dichlorobenzene, the possible positions for substitution are C2, C4, C5, and C6.

-

Attack at C4 (or the equivalent C6): This position is ortho to one chlorine and para to the other. Both substituents work cooperatively to stabilize the arenium ion, making this the most electronically favored site for attack.

-

Attack at C2: This position is ortho to both chlorine atoms. While electronically activated, it is significantly sterically hindered, making it a less favorable site for attack by the electrophile.

-

Attack at C5: This position is meta to both chlorine atoms and is the most deactivated position, rendering attack at this site negligible.

Therefore, the Friedel-Crafts ethylation of 1,3-dichlorobenzene overwhelmingly yields the 1-ethyl-2,4-dichlorobenzene isomer due to the powerful electronic directing effects of the chlorine substituents favoring the C4/C6 positions.

Sources

electrophilic aromatic substitution to produce 2,4-Dichloro-1-ethylbenzene

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-1-ethylbenzene via Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical manufacturing processes. The document details the underlying principles of electrophilic aromatic substitution (EAS), focusing on the chlorination of ethylbenzene. It offers an in-depth exploration of the reaction mechanism, regioselectivity, a detailed experimental protocol, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a robust understanding of this important transformation.

Introduction: The Significance of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful methodology for functionalizing aromatic rings.[1] Despite the inherent stability conferred by aromaticity, the electron-rich nature of the benzene ring allows it to act as a nucleophile, reacting with strong electrophiles to replace a hydrogen atom with a new substituent.[1][2] This class of reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, is fundamental to the synthesis of a vast array of compounds, from bulk chemicals to complex pharmaceuticals.[1][3]

The synthesis of this compound is a classic example of a sequential EAS reaction, where the directing effects of substituents on the aromatic ring are strategically exploited to achieve the desired isomeric product. Understanding the interplay of these effects is critical for controlling the reaction's outcome and maximizing yield.

Synthesis of the Precursor: Ethylbenzene

The journey to this compound begins with its precursor, ethylbenzene. Industrially, ethylbenzene is most commonly produced via Friedel-Crafts alkylation of benzene with ethylene.[4][5] This process typically utilizes a catalyst, which can range from traditional Lewis acids like aluminum chloride (AlCl₃) to more modern solid acid catalysts such as zeolites.[4][6]

The reaction proceeds through the generation of an ethyl carbocation (or a related polarized complex) from ethylene, which then acts as the electrophile in the substitution reaction with benzene.[7][8]

Key Industrial Methods for Ethylbenzene Synthesis:

-

Liquid-Phase Alkylation: Utilizes catalysts like AlCl₃ at lower temperatures and higher pressures.[6]

-

Vapor-Phase Alkylation: Employs zeolite catalysts at higher temperatures.[6]

While Friedel-Crafts alkylation with ethyl chloride and a Lewis acid is a viable laboratory-scale method, it is often complicated by polyalkylation, as the product (ethylbenzene) is more reactive than the starting material (benzene).[9][10] For this reason, industrial processes often employ a large excess of benzene to favor mono-alkylation.[9]

The Mechanism of Dichlorination: A Stepwise Approach

The conversion of ethylbenzene to this compound is achieved through electrophilic halogenation using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[11][12][13] The catalyst's crucial role is to polarize the Cl-Cl bond, creating a potent electrophile (a chloronium ion or a highly polarized complex) that can overcome the aromatic stability of the benzene ring.[14][15]

The reaction proceeds in two main stages: monochlorination followed by dichlorination. The regiochemical outcome of each stage is dictated by the directing effects of the substituents already present on the ring.

First Chlorination: The Role of the Ethyl Group

The ethyl group (–CH₂CH₃) is an activating, ortho, para-directing substituent.[11][16] It activates the ring towards EAS because it is an electron-donating group through an inductive effect and hyperconjugation.[17][18] This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, lowering the activation energy.[17]

The stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for resonance structures where the positive charge is located on the carbon atom directly attached to the ethyl group. Consequently, the first chlorination of ethylbenzene yields a mixture of o-chloroethylbenzene and p-chloroethylbenzene, with the para isomer often predominating due to reduced steric hindrance.[11]

Second Chlorination: Convergent Directing Effects

The second chlorination occurs on the monochlorinated ethylbenzene intermediate. To produce the desired this compound, the starting intermediate for this step is p-chloroethylbenzene. Now, the ring has two substituents: the ethyl group at position 1 and the chlorine atom at position 4.

-

Ethyl Group (at C1): As established, this is an ortho, para-director. Since the para position is blocked, it directs the incoming electrophile to the ortho positions (C2 and C6).

-

Chloro Group (at C4): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate.[2] The chloro group at C4 therefore directs the incoming electrophile to its ortho positions (C3 and C5).

The directing effects of the two groups are therefore convergent. The ethyl group strongly activates the C2 and C6 positions, while the chloro group directs to C3 and C5. The powerful activating and directing effect of the ethyl group dominates, leading to substitution primarily at the C2 position (which is ortho to the ethyl group). This results in the formation of This compound as the major product.

Diagram of the Reaction Mechanism

Caption: Mechanism for the dichlorination of ethylbenzene.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Ethylbenzene | 106.17 | 53.1 g (50 mL) | 0.50 | Starting material |

| Iron(III) Chloride (anhydrous) | 162.20 | 1.62 g | 0.01 | Catalyst |

| Chlorine Gas (Cl₂) | 70.90 | ~78 g (2.2 eq.) | 1.10 | Chlorinating agent |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous solvent |

| Sodium Bicarbonate (5% aq.) | 84.01 | 2 x 100 mL | - | For quenching and neutralization |

| Brine (saturated NaCl aq.) | - | 100 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (e.g., containing sodium hydroxide solution to neutralize excess chlorine), add ethylbenzene (50 mL) and anhydrous iron(III) chloride (1.62 g).

-

Protect the apparatus from atmospheric moisture using drying tubes.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

-

Chlorination:

-

Begin stirring the mixture.

-

Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

The reaction is exothermic, and the evolution of HCl gas will be observed.

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). Continue the chlorine addition until the desired level of dichlorination is achieved, being careful to minimize the formation of trichlorinated byproducts.

-

-

Work-up and Isolation:

-

Once the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature.

-

Slowly and carefully pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve the catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize HCl), 100 mL of water, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM, if used) by rotary evaporation.

-

-

Purification:

-

The crude product is a mixture of isomers and unreacted starting material. Purify the crude oil by fractional distillation under reduced pressure to isolate the this compound fraction.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern on the aromatic ring.

Diagram of the Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Optimization and Process Considerations

For research and industrial applications, optimizing the synthesis is key to maximizing yield and purity while ensuring economic viability.

-

Catalyst Choice and Loading: While FeCl₃ is effective and inexpensive, other Lewis acids like AlCl₃ or solid acid catalysts can be explored. The catalyst loading is critical; too little results in a slow reaction, while too much can promote side reactions.[19]

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and, most importantly, to suppress the formation of over-chlorinated products (e.g., trichloroethylbenzenes). It also minimizes side-chain halogenation, which can occur via a free-radical mechanism at higher temperatures or under UV light.[20]

-

Stoichiometry of Chlorine: The molar ratio of chlorine to ethylbenzene must be carefully controlled. Using a slight excess of chlorine (e.g., 2.1-2.2 equivalents) ensures the completion of the dichlorination but increases the risk of byproduct formation. Real-time monitoring is essential.[21]

-

Solvent: While the reaction can be run neat, using an inert solvent like dichloromethane or carbon tetrachloride can help with temperature moderation and improve mixing.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure present significant hazards.

-

Ethylbenzene: Highly flammable liquid and vapor. Harmful if inhaled and may be fatal if swallowed and enters airways.[22]

-

Chlorine Gas: Acutely toxic and a strong oxidizing agent. Causes severe skin burns, eye damage, and is fatal if inhaled. A proper gas scrubbing system is mandatory.

-

Iron(III) Chloride (anhydrous): Corrosive. Causes severe skin burns and eye damage. It is highly hygroscopic and reacts exothermically with water.

-

This compound: Harmful if swallowed and causes skin and eye irritation.[23] It is also toxic to aquatic life.[24]

Precautionary Measures:

-

Always work in a certified chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Ensure all glassware is dry to prevent violent reactions with the anhydrous catalyst.

-

Have emergency quench and neutralization materials readily available.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a well-established process that beautifully illustrates the principles of regioselectivity in organic chemistry. By understanding the directing effects of the ethyl and chloro substituents and by carefully controlling reaction parameters such as temperature, catalyst loading, and stoichiometry, it is possible to produce the target molecule with high selectivity. This guide provides the fundamental mechanistic knowledge and a practical experimental framework for researchers and professionals engaged in the synthesis of halogenated aromatic compounds.

References

-

What is the best way of ethyl benzene synthesis? - Quora.

-

Direct and Highly Selective One-Step Production of Ethylbenzene from Syngas and Benzene - ACS Publications.

-

Research and development of ethyl benzene synthesis by benzene alkylation with ethylene in liquid phase - East China Normal University.

-

PRODUCTION OF ETHYLBENZENE FROM BENZENE AND ETHYLENE BY LIQUID-PHASE ALKYLATION USING ZEOLITE CATALYSTS Aspen Model Documentatio - Chemical Technology Lab.

-

Ethylbenzene +Cl_(2)overset("Light")rarr(main) compound is : - Allen.

-

Ethylbenzene Production From Ethylene And Benzene - DWSIM.

-

Friedel-Crafts Reactions - Chemistry LibreTexts.

-

E. An Industrial Alkylation of Benzene - Chemistry LibreTexts.

-

electrophilic substitution - an industrial alkylation of benzene - Chemguide.

-

friedel-crafts reactions of benzene and methylbenzene - Chemguide.

-

A Major product of chlorination of ethyl benzene is class 12 chemistry CBSE - Vedantu.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

This compound | 54484-62-7 - Biosynth.

-

Electrophilic Aromatic Substitution - ChemTalk.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-